molecular formula C11H14BrClFNO2 B13485849 Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride

Cat. No.: B13485849
M. Wt: 326.59 g/mol
InChI Key: UHFUKMYEHQQYMI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring with bromine and fluorine atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 5-bromo-2-fluoroaniline, and other reagents.

    Formation of Intermediate: The reaction between ethyl acetoacetate and 5-bromo-2-fluoroaniline in the presence of a base, such as sodium ethoxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic

Properties

Molecular Formula

C11H14BrClFNO2

Molecular Weight

326.59 g/mol

IUPAC Name

ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H

InChI Key

UHFUKMYEHQQYMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)N.Cl

Origin of Product

United States

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